Fedratinib is a potent, oral, small molecule inhibitor of Janus Associated Kinase 2 (JAK2) [, ]. It was initially developed by Sanofi, later acquired by Impact Biomedicines, and is currently marketed by Bristol Myers Squibb under the brand name INREBIC® [, ]. Fedratinib exhibits selectivity for JAK2 over other JAK family members, with greater selectivity compared to Ruxolitinib [, , , ]. Besides JAK2, Fedratinib also potently inhibits FMS-like tyrosine kinase 3 (FLT3) and bromodomain-containing protein 4 (BRD4) [].
Fedratinib primarily exerts its therapeutic effect by selectively inhibiting the JAK2 signaling pathway [, , , , , , , ]. The JAK/STAT pathway, particularly JAK2, plays a crucial role in the pathogenesis of myeloproliferative neoplasms (MPNs) like myelofibrosis (MF) [, ]. Dysregulated JAK2 signaling leads to the overproduction of blood cells and the development of MF symptoms [].
Fedratinib binds to the ATP-binding site of JAK2, inhibiting its kinase activity [, ]. This inhibition prevents the phosphorylation of downstream signaling molecules, including STAT proteins, ultimately reducing the production of inflammatory cytokines and the proliferation of myeloid cells [, , , ].
Inhibition of FLT3 by Fedratinib might contribute to its activity in certain types of leukemia, especially those driven by FLT3 mutations []. Additionally, Fedratinib's ability to inhibit BRD4, a protein involved in transcriptional regulation, might contribute to its overall anti-cancer effects [].
Fedratinib has demonstrated significant efficacy in treating MF, particularly in patients with intermediate-2 or high-risk disease [, , , , , , , , , , , , ]. Clinical trials, including JAKARTA, JAKARTA2, FREEDOM, and FREEDOM2, have shown that Fedratinib can effectively reduce spleen size, alleviate MF-related symptoms, and potentially improve survival in patients with MF, including those previously treated with Ruxolitinib [, , , , , , , , , , , ].
Fedratinib has also shown potential in treating other MPNs, such as polycythemia vera (PV) and essential thrombocythemia (ET), particularly in patients who have progressed to MF (post-PV MF and post-ET MF) [, , , , , ].
Research suggests that Fedratinib might help overcome multidrug resistance (MDR) in certain cancers []. Studies have shown that Fedratinib inhibits P-glycoprotein (P-gp), a transporter protein responsible for pumping drugs out of cancer cells, thereby enhancing the efficacy of anti-cancer drugs in P-gp-overexpressing drug-resistant cancer cells [].
Preliminary in vitro and in vivo studies suggest that combining Fedratinib with Venetoclax, a BCL-2 inhibitor, exhibits synergistic activity against B-cell acute lymphoblastic leukemia (B-ALL) [, ]. This combination demonstrated promising results in reducing leukemia cell burden and enhancing the expression of CD19, a target for CAR T-cell therapy [, ].
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6